molecular formula C12H11N5 B1609232 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine CAS No. 611239-37-3

4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine

Cat. No.: B1609232
CAS No.: 611239-37-3
M. Wt: 225.25 g/mol
InChI Key: LZURCICLQQQODJ-UHFFFAOYSA-N
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Description

4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine is a compound belonging to the class of organic compounds known as imidazopyridines. These compounds are characterized by an imidazole ring fused to a pyridine ring. Imidazopyridines are known for their wide range of biological activities and applications in medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and growth.

Mode of Action

This interaction could potentially inhibit the function of CDK2, thereby affecting cell division and growth .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to the inhibition of cell division and growth due to its interaction with CDK2 . This could potentially lead to the suppression of tumor growth in cancerous cells.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. It is crucial to consider factors such as pH, temperature, and the presence of other compounds when studying the compound’s action .

Preparation Methods

The synthesis of 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine can be achieved through various synthetic routes. Another approach includes multicomponent reactions, condensation reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Comparison with Similar Compounds

4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the versatility and uniqueness of the imidazo[1,2-a]pyridine scaffold.

Properties

IUPAC Name

4-(2-methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c1-8-11(9-5-6-14-12(13)16-9)17-7-3-2-4-10(17)15-8/h2-7H,1H3,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZURCICLQQQODJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NC(=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424880
Record name 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611239-37-3
Record name 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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